

Spectroscopic Characterization of 2,4,6-Trimethoxy-beta-nitrostyrene: A Comparative Analysis

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Compound of Interest

Compound Name: 2,4,6-Trimethoxy-beta-nitrostyrene

Cat. No.: B12333346

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For researchers and professionals in drug development and organic synthesis, the precise characterization of novel compounds is paramount. **2,4,6-Trimethoxy-beta-nitrostyrene**, a substituted nitroalkene, and its isomers are valuable precursors in the synthesis of various pharmacologically active compounds.[1] This guide provides a comparative overview of the spectroscopic techniques used to characterize **2,4,6-Trimethoxy-beta-nitrostyrene**, with supporting data from its structural isomers and related analogs.

Comparative Spectroscopic Data

The structural elucidation of **2,4,6-Trimethoxy-beta-nitrostyrene** and its alternatives relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data for these compounds.

Note: Experimental data for **2,4,6-Trimethoxy-beta-nitrostyrene** is not readily available in public spectral databases. The data presented here is predicted based on established spectroscopic principles and comparison with its isomers.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)



Compound	Ar-H (ppm)	=CH-NO ₂ (ppm)	=CH-Ar (ppm)	-OCH₃ (ppm)
2,4,6- Trimethoxy-β- nitrostyrene (Predicted)	~6.2 (s, 2H)	~7.9 (d, J≈13.6 Hz, 1H)	~7.5 (d, J≈13.6 Hz, 1H)	~3.85 (s, 6H, C2, C6), ~3.80 (s, 3H, C4)
2,4,5- Trimethoxy-β- nitrostyrene	7.1 (s, 1H), 6.6 (s, 1H)	8.0 (d, 1H)	7.5 (d, 1H)	3.95 (s, 3H), 3.90 (s, 3H), 3.85 (s, 3H)
3,4,5- Trimethoxy-β- nitrostyrene	6.75 (s, 2H)	7.9 (d, J=13.6 Hz, 1H)	7.5 (d, J=13.6 Hz, 1H)	3.9 (s, 9H)
3,4-Dimethoxy-β- nitrostyrene	7.1-6.9 (m, 3H)	7.9 (d, J=13.7 Hz, 1H)	7.4 (d, J=13.7 Hz, 1H)	3.9 (s, 6H)
4-Methoxy-β- nitrostyrene	7.5 (d, J=8.8 Hz, 2H), 6.9 (d, J=8.8 Hz, 2H)	8.0 (d, J=13.7 Hz, 1H)	7.5 (d, J=13.7 Hz, 1H)	3.8 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)



Compound	C-Ar (ppm)	C=CH-NO ₂ (ppm)	C=CH-Ar (ppm)	C-OCH₃ (ppm)	C-NO ₂
2,4,6- Trimethoxy-β- nitrostyrene (Predicted)	~163 (C2, C6), ~160 (C4), ~110 (C1), ~90 (C3, C5)	~140	~135	~56 (C2, C6), ~55 (C4)	-
2,4,5- Trimethoxy-β- nitrostyrene	154.0, 152.0, 143.0, 115.0, 112.0, 97.0	139.0	138.0	56.5, 56.0, 56.0	-
3,4,5- Trimethoxy-β- nitrostyrene	153.8 (C3, C5), 142.3 (C4), 125.7 (C1), 107.1 (C2, C6)	139.8	138.5	61.1 (C4), 56.3 (C3, C5)	-
3,4- Dimethoxy-β- nitrostyrene	152.0, 149.5, 125.0, 123.0, 111.0, 109.0	139.5	138.0	56.0, 55.9	-
4-Methoxy-β- nitrostyrene	162.0, 131.0, 123.0, 115.0	139.0	138.0	55.5	-

Table 3: Key IR Spectroscopic Data (cm⁻¹)



Compound	ν(C=C)	vas(NO₂)	νs(NO₂)	ν(C-O)
2,4,6- Trimethoxy-β- nitrostyrene (Predicted)	~1630	~1510	~1340	~1200, ~1120
3,4,5- Trimethoxy-β- nitrostyrene[2]	1635	1589	1326	1250, 1125
3,4-Dimethoxy-β- nitrostyrene	~1625	1508	1319	~1260, ~1140
4-Methoxy-β- nitrostyrene	~1630	~1500	~1330	~1250, ~1170

Table 4: Mass Spectrometry Data (EI)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2,4,6-Trimethoxy-β- nitrostyrene	239.0794 (Calculated)	Predicted: 222, 208, 193, 178, 165
3,4,5-Trimethoxy-β- nitrostyrene	239 (M ⁺)	Not specified
3,4-Dimethoxy-β-nitrostyrene	209 (M+)	179, 164, 151, 136
4-Methoxy-β-nitrostyrene	179 (M+)	149, 134, 118, 103

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols that can be adapted for the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Sample Preparation: Dissolve 5-10 mg of the nitrostyrene derivative in approximately 0.7 mL of deuterated chloroform (CDCl₃).



- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum with a spectral width of approximately 16 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum with a spectral width of approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-tonoise ratio.
- Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.



- Instrumentation: Use an FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing: Perform a background subtraction on the sample spectrum.

Mass Spectrometry (MS)

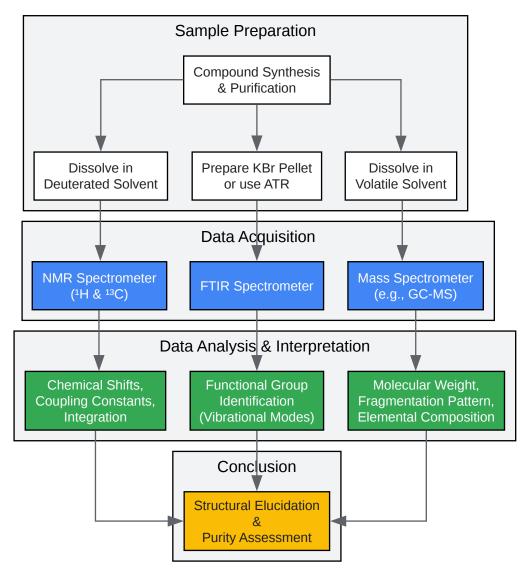
- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) interface.
 For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
- Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., m/z 50-300).
- Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for compound characterization.



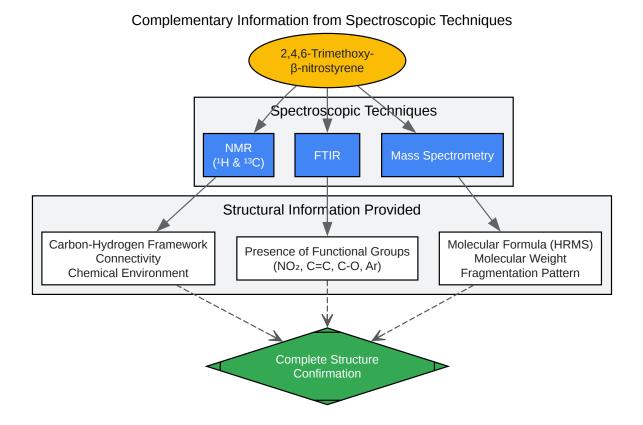
General Spectroscopic Analysis Workflow



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Caption: Workflow for Spectroscopic Analysis.





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Caption: How different techniques provide complementary data.

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References

- 1. 2,4,6-Trimethoxy-beta-nitrostyrene | Benchchem [benchchem.com]
- 2. minio.scielo.br [minio.scielo.br]
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